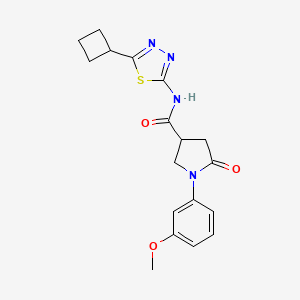

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

CAS No.:

Cat. No.: VC14829749

Molecular Formula: C18H20N4O3S

Molecular Weight: 372.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H20N4O3S |

|---|---|

| Molecular Weight | 372.4 g/mol |

| IUPAC Name | N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |

| Standard InChI | InChI=1S/C18H20N4O3S/c1-25-14-7-3-6-13(9-14)22-10-12(8-15(22)23)16(24)19-18-21-20-17(26-18)11-4-2-5-11/h3,6-7,9,11-12H,2,4-5,8,10H2,1H3,(H,19,21,24) |

| Standard InChI Key | RBNQPQJDFMDOSO-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)C4CCC4 |

Introduction

Synthesis Steps:

-

Formation of Thiadiazole Ring: This involves the reaction of a suitable hydrazine derivative with a carbonyl compound.

-

Pyrrolidine Ring Formation: This can be achieved through cyclization reactions involving appropriate amino acid derivatives.

-

Coupling Reactions: Final assembly involves coupling the thiadiazole and pyrrolidine rings with the methoxyphenyl group.

Biological Activities

Thiadiazoles and their derivatives are known for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological activity of N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide would depend on its structural features and how they interact with biological targets.

Potential Activities:

-

Antimicrobial Activity: Thiadiazoles have shown efficacy against various microorganisms.

-

Anticancer Activity: Some thiadiazole derivatives exhibit cytotoxic effects on cancer cells.

-

Neuroprotective Effects: Certain structural analogs may have neuroprotective properties.

Future Research Directions:

-

Synthetic Optimization: Developing efficient synthesis routes to reduce costs and improve yields.

-

Biological Screening: Conducting comprehensive biological assays to identify potential therapeutic applications.

-

Pharmacokinetic Studies: Investigating absorption, distribution, metabolism, and excretion (ADME) properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume